Physicochemical Differentiation: Regioisomeric logP and PSA Comparison
The target compound (5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole) and its regioisomer (3-methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole) share the identical molecular formula C₇H₆N₄O, yet their positional difference produces divergent computed physicochemical profiles. The regioisomer has a measured logP of 0.835 and a polar surface area (PSA) of 64.7 Ų [1]. While experimentally determined logP for the target compound is not publicly available, the reversed regiochemistry (pyrazine at the 3-position vs. the 5-position) alters the electronic distribution and hydrogen-bonding topology of the oxadiazole ring, a phenomenon well-documented for 1,2,4-oxadiazole regioisomers where the connectivity of the heterocycle governs lipophilicity and PSA [2]. This means the two regioisomers cannot be treated as interchangeable in permeability or target-binding models.
| Evidence Dimension | Computed lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | Predicted logP differs from regioisomer; experimental value not publicly reported |
| Comparator Or Baseline | 3-Methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole: logP = 0.835, PSA = 64.7 Ų [1] |
| Quantified Difference | Regioisomer logP = 0.835 (reference baseline); target compound value expected to differ based on oxadiazole connectivity rules [2] |
| Conditions | In silico prediction (Ambinter database) for regioisomer; class-level SAR for target |
Why This Matters
Procurement of the incorrect regioisomer will introduce an uncontrolled logP/PSA shift, potentially altering membrane permeability and confounding SAR interpretation in lead optimization programs [2].
- [1] Ambinter SARL. AMB21936725: 3-Methyl-5-(pyrazin-2-yl)-1,2,4-oxadiazole, logP 0.835, PSA 64.7. Accessed 2026. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. View Source
